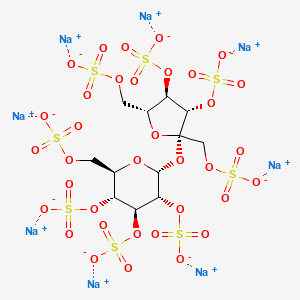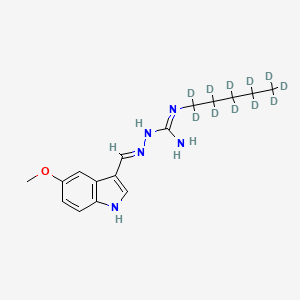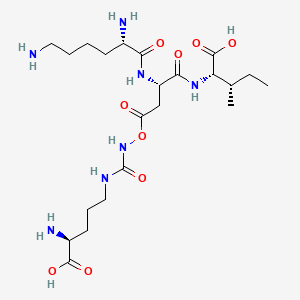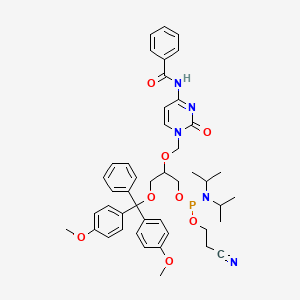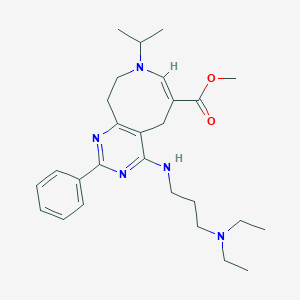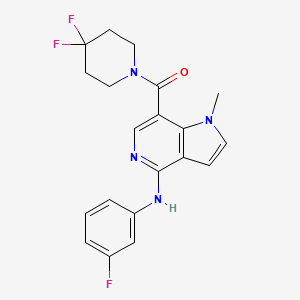
CB2 PET Radioligand 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CB2 PET Radioligand 1 is a positron emission tomography radioligand that specifically targets the human cannabinoid receptor type 2 (hCB2). It has a high binding affinity with a Ki value of 7.7 nM . This compound is used in imaging studies to visualize and quantify the distribution of CB2 receptors in the brain and other tissues, particularly in the context of neuroinflammation .
准备方法
CB2 PET Radioligand 1 is synthesized through a copper-mediated fluorination process. The compound is labeled with fluorine-18, a radioactive isotope, to enable its use in positron emission tomography imaging . The synthetic route involves the incorporation of fluorine-18 into the molecular structure of the radioligand, which is then purified and prepared for use in imaging studies .
化学反应分析
CB2 PET Radioligand 1 undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine-18 labeling process involves a substitution reaction where a fluorine atom is introduced into the molecule.
Oxidation and Reduction Reactions: These reactions may be involved in the metabolic pathways of the compound within biological systems.
Common reagents and conditions used in these reactions include copper catalysts for the fluorination process and various solvents and purification techniques to isolate the final product . The major product formed from these reactions is the fluorine-18 labeled this compound, which is used for imaging studies .
科学研究应用
CB2 PET Radioligand 1 has several scientific research applications, including:
Neuroinflammation Studies: It is used to visualize and quantify CB2 receptor distribution in the brain, particularly in models of neuroinflammation.
Cancer Research: The compound can be used to study the role of CB2 receptors in various types of cancer.
Pain and Inflammation Research: This compound is used to investigate the involvement of CB2 receptors in pain and inflammatory processes.
Drug Development: It aids in the development of new drugs targeting CB2 receptors by providing insights into receptor distribution and function.
作用机制
CB2 PET Radioligand 1 exerts its effects by binding specifically to the CB2 receptors, which are part of the endocannabinoid system. These receptors are primarily located in peripheral tissues, including the immune system, and are involved in modulating inflammation and immune responses . The binding of this compound to these receptors allows for the visualization of receptor distribution and density using positron emission tomography imaging .
相似化合物的比较
CB2 PET Radioligand 1 is unique in its high affinity and selectivity for the CB2 receptor compared to other similar compounds. Some similar compounds include:
[11C]KD2 and [11C]KP23: These are other PET radioligands used for imaging CB2 receptors.
Fluorinated 5-Azaindoles: These compounds have been evaluated as potential CB2 PET radioligands.
This compound stands out due to its high brain uptake and specificity for CB2 receptors, making it a valuable tool for imaging studies in neuroinflammation and other research areas .
属性
分子式 |
C20H19F3N4O |
|---|---|
分子量 |
388.4 g/mol |
IUPAC 名称 |
(4,4-difluoropiperidin-1-yl)-[4-(3-fluoroanilino)-1-methylpyrrolo[3,2-c]pyridin-7-yl]methanone |
InChI |
InChI=1S/C20H19F3N4O/c1-26-8-5-15-17(26)16(19(28)27-9-6-20(22,23)7-10-27)12-24-18(15)25-14-4-2-3-13(21)11-14/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,24,25) |
InChI 键 |
BIZKYYOUJIFVEV-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC2=C1C(=CN=C2NC3=CC(=CC=C3)F)C(=O)N4CCC(CC4)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B12380565.png)
![(2S)-2-[4-bromo-2-(1,2-oxazol-3-yl)phenoxy]propanoic acid](/img/structure/B12380587.png)
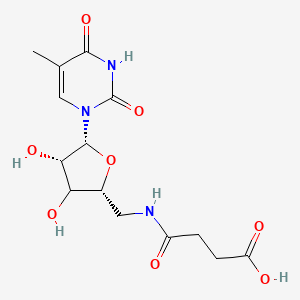
![Methyl 2-chloro-5-[methyl-[3-[4-(methylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-5-carbonyl]amino]benzoate](/img/structure/B12380597.png)



